molecular formula C19H14Cl2N2O3 B2607371 methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate CAS No. 338394-29-9

methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate

Cat. No.: B2607371
CAS No.: 338394-29-9
M. Wt: 389.23
InChI Key: FZFRIOBUONRQHX-ZHACJKMWSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate . This name adheres to IUPAC rules by prioritizing substituents based on alphabetical order and positional numbering. The oxazole ring serves as the parent structure, with substituents identified as follows:

  • 3-(2,6-dichlorophenyl) : A phenyl group substituted with chlorine atoms at positions 2 and 6, attached to the oxazole’s nitrogen atom.
  • 5-[(E)-2-(phenylamino)ethenyl] : An ethenyl group (CH2=CH-) with an amino group linked to a phenyl ring, in the trans (E) configuration, bonded to the oxazole’s carbon-5.
  • 4-carboxylate : A methyl ester group (COOCH3) attached to the oxazole’s carbon-4.

The molecular formula is C₁₈H₁₅Cl₂N₂O₃ , with a molecular weight of 378.08 g/mol (Table 1).

Property Value
Molecular Formula C₁₈H₁₅Cl₂N₂O₃
Molecular Weight 378.08 g/mol
CAS Number [Not explicitly provided]

Crystallographic Analysis and Stereochemical Considerations

While direct crystallographic data for this compound are unavailable, insights can be drawn from analogous isoxazole derivatives. For example, 5-methyl-1,2-oxazole-3-carboxylic acid exhibits coplanar non-hydrogen atoms in its crystal structure, with carbonyl oxygens deviating minimally from the ring plane. Similarly, methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate (a simpler analog) likely adopts a planar geometry due to conjugation between the oxazole ring and electron-withdrawing substituents.

Stereochemical Features :

  • The (E)-configuration of the ethenyl group ensures minimal steric hindrance between the phenylamino and oxazole moieties.
  • Intermolecular interactions such as hydrogen bonding between the ester carbonyl oxygen and NH groups, or π-π stacking between aromatic rings, are anticipated in the crystalline state.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

  • Ethenyl protons (CH2=CH-) : Split into doublets due to trans coupling (~J = 15 Hz), with chemical shifts δ 6.8–7.2 ppm.
  • Aromatic protons (2,6-dichlorophenyl and phenylamino) : Downfield shifts (δ 7.2–8.0 ppm) due to electron-withdrawing effects of chlorine and conjugation.
  • Oxazole ring protons : Absent in this derivative, as the ring is fully substituted.
  • NH proton : Broad signal at δ 8.5–9.0 ppm, exchangeable with D2O.

¹³C NMR :

  • Ester carbonyl : δ ~170 ppm.
  • Oxazole carbons : δ ~150–160 ppm (C=N and C-O).
  • Aromatic carbons : δ ~120–140 ppm, with chlorinated carbons at δ ~125–130 ppm.
Infrared (IR) Absorption Profile
  • Ester C=O : Strong absorption at ~1720 cm⁻¹.
  • C=N (ethenyl) : Stretching at ~1600 cm⁻¹.
  • NH stretching : Broad band at ~3300 cm⁻¹.
  • C-Cl : Absorption near ~600–800 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
  • Molecular ion : Observed at m/z 378 [M]⁺.
  • Fragmentation :
    • Loss of COOCH3 (60 u) → m/z 318 [M−COOCH3]⁺.
    • Cleavage of ethenyl-phenylamino groupm/z 272 [M−C₇H₇N]⁺.
    • Chlorine isotope peaks (3:1 ratio for Cl₂) near m/z 378.

Computational Chemistry Approaches

Density Functional Theory (DFT) Optimization

DFT calculations (e.g., using B3LYP/6-31G*) predict:

  • Planar geometry for the oxazole ring, with bond lengths:
    • C=N : ~1.30 Å.
    • C-O : ~1.35 Å.
  • Conjugation between the ethenyl group and oxazole ring, stabilizing the structure.
HOMO-LUMO Energy Gap Analysis
  • HOMO : Localized on the oxazole ring and ethenyl group.
  • LUMO : Delocalized across the electron-withdrawing substituents (Cl, COOCH3).
  • Energy gap : ~4–5 eV, indicative of moderate electronic stability.

Properties

IUPAC Name

methyl 5-[(E)-2-anilinoethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c1-25-19(24)17-15(10-11-22-12-6-3-2-4-7-12)26-23-18(17)16-13(20)8-5-9-14(16)21/h2-11,22H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFRIOBUONRQHX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a dichlorophenyl halide reacts with a nucleophile.

    Attachment of the Phenylaminoethenyl Moiety: This can be achieved through a Heck reaction, where a phenylamine derivative is coupled with an appropriate vinyl halide under palladium catalysis.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylaminoethenyl moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the oxazole ring or the phenylaminoethenyl group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxazole or phenylaminoethenyl derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique oxazole ring structure that is known for its diverse reactivity and biological activity. The synthesis of methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product.

Synthesis Overview:

  • Reagents Used: The synthesis may involve β-enamino ketoesters and hydroxylamine hydrochloride as key reagents.
  • Methods: Various synthetic pathways have been developed for constructing oxazole derivatives, including cycloaddition reactions and condensation methods .

Biological Activities

This compound exhibits several promising biological activities:

Antimicrobial Properties

Research indicates that compounds within the oxazole family can demonstrate significant antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus: Minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
  • Escherichia coli: Similar efficacy has been reported against this Gram-negative bacterium.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have suggested that derivatives of oxazole compounds may exhibit anticancer properties. The mechanism of action is hypothesized to involve interference with cellular processes such as apoptosis and cell cycle regulation .

Therapeutic Applications

The unique structural features of this compound make it a candidate for various therapeutic applications:

Medicinal Chemistry

The compound can serve as a scaffold for designing novel therapeutic agents targeting specific diseases. Its ability to modulate biological pathways makes it suitable for drug development .

Potential in Drug Development

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies: Evaluating safety and efficacy in animal models.
  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications can enhance efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of similar oxazole derivatives, providing insights into their structure-activity relationships:

Case Study Examples:

  • A study on various substituted isoxazole derivatives demonstrated that specific modifications significantly influenced their antimicrobial potency.
  • Comparative studies involving heterocyclic compounds showed favorable stability and solubility profiles for this compound compared to other compounds tested.

These insights are critical for optimizing this compound for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the oxazole ring are likely to play crucial roles in binding to these targets, while the phenylaminoethenyl moiety could influence the compound’s overall activity and specificity. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a) Methyl 3-(2,6-Dichlorophenyl)-5-[(Methylcarbamoylamino)Carbamoyl]-1,2-Oxazole-4-Carboxylate
  • Key Difference: The 5-position substituent is a methylcarbamoylamino carbamoyl group instead of the (E)-ethenyl-phenylamino moiety.
  • The carbamoyl group may enhance hydrophilicity but reduce membrane permeability compared to the target compound .
b) Methyl 3-(2,6-Dichlorophenyl)-5-(Propan-2-yl)-1,2-Oxazole-4-Carboxylate
  • Key Difference: A simple isopropyl group replaces the ethenyl-phenylamino substituent.
  • However, the isopropyl group may improve metabolic stability by avoiding oxidative degradation pathways .
c) 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid Chloride
  • Key Difference : The methyl ester at position 4 is replaced by a carboxylic acid chloride, and the 5-position has a methyl group.
  • Impact: The acid chloride increases electrophilicity, making it reactive toward nucleophiles (e.g., amines or alcohols). This contrasts with the target compound’s ester group, which is more stable but less reactive. The methyl group at position 5 reduces steric hindrance compared to the bulkier ethenyl-phenylamino group .
d) Methyl 3-(2,6-Dichlorophenyl)-5-[1-(Dimethylamino)-4-Ethoxy-3,4-Dioxobut-1-En-2-yl]-1,2-Oxazole-4-Carboxylate
  • Key Difference: A complex ene group with dimethylamino and ethoxy substituents replaces the ethenyl-phenylamino moiety.
  • The ethoxy-dioxo moiety may confer redox activity, distinguishing it from the target compound’s hydrogen-bonding-focused design .

Biological Activity

Methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate (CAS Number 338394-29-9) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive oxazole ring structure with a dichlorophenyl group and a phenylamino side chain. Its molecular formula is C18H15Cl2N3O3, with a molecular weight of approximately 388.24 g/mol. The presence of the oxazole ring contributes to its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

1. Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds were tested against solid tumor cell lines, showing IC50 values in the low micromolar range, indicating potential as chemotherapeutic agents .

2. Mechanism of Action:
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases associated with cancer progression. Similar oxazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and survival .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against solid tumors
Kinase InhibitionInhibition of RTKs
AntimicrobialActivity against Mycobacterium tuberculosis
Apoptosis InductionInduction of apoptotic pathways

Case Study: Anticancer Properties
In a study focusing on similar oxazole derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to determine cell viability post-treatment, revealing IC50 values ranging from 5 to 20 μM depending on the specific derivative tested .

Case Study: Antimicrobial Activity
Another investigation highlighted the antimicrobial potential of related compounds against Mycobacterium tuberculosis. The compound exhibited activity against drug-resistant strains, suggesting a promising avenue for treating resistant infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable metabolic stability and bioavailability characteristics. For example, related compounds have shown a half-life conducive to maintaining therapeutic levels in vivo while minimizing toxicity .

Q & A

Q. Basic

  • FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group).
  • X-ray crystallography resolves the oxazole ring planarity and dihedral angles between substituents, critical for confirming the (E)-configuration .
  • HPLC with UV detection quantifies purity, especially for detecting unreacted starting materials.

How do computational methods like DFT aid in understanding the compound’s electronic properties and reactivity?

Advanced
Density Functional Theory (DFT) calculations provide insights into:

  • Electron distribution : Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites, guiding derivatization strategies.
  • Reactivity : Frontier molecular orbital (FMO) analysis predicts sites prone to electrophilic attack (e.g., oxazole C-5 position) .
  • Thermodynamic stability : Calculated Gibbs free energy differences between stereoisomers validate experimental selectivity .

When encountering discrepancies in reported synthetic yields, what experimental variables should be re-examined?

Data Contradiction Analysis
Discrepancies often arise from:

  • Catalyst purity : Trace moisture in Pd catalysts can deactivate coupling reactions .
  • Reagent stoichiometry : Excess hydroxylamine derivatives may lead to byproducts during oxazole ring formation .
  • Workup protocols : Incomplete removal of unreacted chlorophenyl precursors via column chromatography skews yield calculations .
    Reproducibility requires rigorous documentation of solvent drying, catalyst activation, and purification steps.

What strategies resolve contradictions between experimental and computational data regarding the compound’s stability?

Q. Advanced

  • Hybrid validation : Compare experimental thermogravimetric analysis (TGA) with DFT-predicted decomposition pathways to identify discrepancies in thermal stability .
  • Solvent effects : Computational models often assume gas-phase conditions; incorporating implicit solvent models (e.g., COSMO) improves agreement with experimental solubility data .
  • Dynamic NMR studies : Detect conformational flexibility (e.g., oxazole ring puckering) not captured in static DFT calculations .

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